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Compound of Interest

Compound Name: 2-Ethoxy-5-fluoropyridine

Cat. No.: B1426593 Get Quote

Introduction
2-Ethoxy-5-fluoropyridine (CAS No. 858675-61-3) is a substituted pyridine derivative of

interest in medicinal chemistry and materials science.[1] The strategic placement of an

electron-donating ethoxy group and an electron-withdrawing fluorine atom on the pyridine ring

creates a unique electronic and structural profile. Accurate structural confirmation and purity

assessment of such molecules are paramount, relying on a synergistic application of modern

spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of 2-Ethoxy-
5-fluoropyridine using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely

available in public-access databases, this document synthesizes data from close structural

analogs and first principles to present a robust, predictive framework for its characterization.

The methodologies and interpretations herein are designed to equip researchers, scientists,

and drug development professionals with the necessary tools to confidently identify and

analyze this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of

an organic molecule. For 2-Ethoxy-5-fluoropyridine, both ¹H and ¹³C NMR will provide
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definitive information, with the added diagnostic feature of through-bond fluorine couplings.

Experimental Protocol: NMR
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar structures.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical

parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The presence

of fluorine will introduce C-F couplings, which can be complex but are highly informative.[2]

¹H NMR Spectral Analysis
The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two

chemically different protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃)
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Labeled
Proton

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constants
(J, Hz)

Integration Rationale

H-6 ~8.0 - 8.2
Doublet of
doublets
(dd)

³J(H6-H4) ≈
3 Hz, ⁴J(H6-
F) ≈ 3-4 Hz

1H

Deshielded
by adjacent
nitrogen
and fluorine
atom.

H-4 ~7.3 - 7.5

Triplet of

doublets (td)

or ddd

³J(H4-H3) ≈ 9

Hz, ³J(H4-F)

≈ 8-9 Hz,

³J(H6-H4) ≈ 3

Hz

1H

Coupled to H-

3, H-6, and

the fluorine at

position 5.

H-3 ~6.7 - 6.9
Doublet of

doublets (dd)

³J(H3-H4) ≈ 9

Hz, ⁴J(H3-F)

≈ 3 Hz

1H

Shielded by

the adjacent

electron-

donating

ethoxy group.

-OCH₂- ~4.3 - 4.5 Quartet (q)
³J(CH₂-CH₃)

≈ 7 Hz
2H

Typical

chemical shift

for an ethoxy

group

attached to

an aromatic

ring.

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7 Hz | 3H | Standard aliphatic triplet coupled to

the adjacent methylene group. |
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[C₇H₈FNO]⁺•
m/z = 141

(Molecular Ion)

[C₅H₄FNO]⁺•
m/z = 113

- C₂H₄

[C₅H₄FN]⁺
m/z = 112

- •C₂H₅

[C₅H₄FN]⁺
m/z = 96

- •OC₂H₅
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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